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  • Product: BENZENAMINE,4-(ETHENYLSULFONYL)-
  • CAS: 25781-90-2

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 4-(Ethenylsulfonyl)benzenamine in Covalent Drug Discovery and Chemoproteomics

Executive Summary As the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) expands, the selection of the optimal electrophilic warhead is paramount. Benzenamine, 4-(ethenylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) expands, the selection of the optimal electrophilic warhead is paramount. Benzenamine, 4-(ethenylsulfonyl)- , more commonly known as 4-aminophenyl vinyl sulfone , represents a privileged bifunctional building block. It seamlessly marries a highly tunable synthetic handle (the aniline moiety) with a moderately reactive, "soft" electrophile (the vinyl sulfone group). This whitepaper provides an in-depth mechanistic analysis, synthetic guidelines, and validation protocols for deploying this compound in advanced drug discovery and chemical biology workflows.

Structural and Physicochemical Profile

The utility of 4-(ethenylsulfonyl)benzenamine stems from its electronic topology. The strongly electron-withdrawing sulfonyl group ( −SO2​− ) polarizes the adjacent vinyl group, rendering the β -carbon highly susceptible to nucleophilic attack. Concurrently, this electron withdrawal exerts a strong para-directing deactivation on the aniline nitrogen via resonance, fundamentally altering its nucleophilicity compared to unsubstituted aniline.

Quantitative Physicochemical Data

To successfully integrate this building block into a discovery pipeline, one must account for its baseline physicochemical metrics.

PropertyValue / Description
IUPAC / CAS Index Name Benzenamine, 4-(ethenylsulfonyl)-
Common Synonyms 4-aminophenyl vinyl sulfone; 4-(vinylsulfonyl)aniline
CAS Registry Number 25781-90-2
Molecular Formula C8​H9​NO2​S
Molecular Weight 183.23 g/mol
LogP (Predicted) 1.2 – 1.5 (Favorable for membrane permeability)
Primary Target Residues Cysteine (Thiolate), occasionally Threonine/Serine [1, 5]
Solubility Profile High in DMSO, DMF, and DCM; Sparingly soluble in aqueous buffers

Mechanistic Causality: The Vinyl Sulfone Warhead

The vinyl sulfone moiety is classified as a "soft" electrophile according to Hard-Soft Acid-Base (HSAB) theory. This is a critical design feature. Highly reactive "hard" electrophiles (like epoxides or highly activated haloacetamides) often suffer from indiscriminate reactivity, leading to off-target toxicity and rapid depletion by intracellular glutathione (GSH).

In contrast, the vinyl sulfone requires a specific microenvironment—typically a lowered pKa of a target cysteine residue within an enzyme's active site—to undergo an efficient Thiol-Michael Addition [2, 3].

The Thiol-Michael Addition Pathway

When a vinyl sulfone-based probe enters an enzyme's active site, a non-covalent encounter complex is first established. The active site machinery deprotonates the cysteine thiol to a highly nucleophilic thiolate. The thiolate attacks the β -carbon of the vinyl sulfone, pushing electron density onto the sulfonyl oxygen to form an enolate-like transition state, which is subsequently protonated to form an irreversible, stable thioether linkage [1].

MichaelAddition Cys Target Protein Cys-SH Complex Non-Covalent Encounter Complex Cys->Complex VS Vinyl Sulfone Warhead VS->Complex TS Enolate-like Transition State Complex->TS Deprotonation & Nucleophilic Attack Adduct Irreversible Thioether Adduct TS->Adduct Protonation

Caption: Mechanistic pathway of the irreversible Thiol-Michael addition between a target cysteine and a vinyl sulfone.

Comparative Electrophilic Reactivity

Understanding where vinyl sulfones sit on the reactivity spectrum is vital for rational drug design.

Warhead ClassTarget NucleophileIntrinsic ReactivityReversibilityApplication Example
Chloroacetamide CysteineVery HighIrreversibleHistorical probes (often toxic)
Acrylamide CysteineModerateIrreversibleKinase Inhibitors (Osimertinib)
Vinyl Sulfone Cysteine / ThreonineLow-ModerateIrreversibleProtease Inhibitors (K777) [1, 5]
Cyanoacrylamide CysteineVariableReversibleReversible TCIs

Synthetic Integration: Functionalizing the Aniline

The primary synthetic route for incorporating 4-(ethenylsulfonyl)benzenamine into a drug scaffold involves functionalizing the primary amine, typically via amide coupling or reductive amination.

Causality in Synthesis: Due to the strong electron-withdrawing nature of the para-vinyl sulfone group, the aniline nitrogen is electronically deactivated. Standard coupling conditions (e.g., EDC/NHS) often result in poor yields and unreacted starting material. To overcome this thermodynamic barrier, highly efficient coupling reagents (such as HATU) combined with a non-nucleophilic base (DIPEA) are required. Furthermore, the vinyl group is susceptible to unwanted Michael additions; therefore, strong nucleophilic bases must be strictly avoided during synthesis.

Protocol 1: Optimized Amide Coupling for Deactivated Anilines

This protocol is a self-validating system: the use of LC-MS monitoring ensures the reaction is driven to completion without over-exposure to basic conditions that could degrade the vinyl warhead.

Reagents:

  • Carboxylic acid scaffold (1.0 eq)

  • 4-(ethenylsulfonyl)benzenamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add HATU and stir for 10 minutes at room temperature. Rationale: Pre-activation forms the highly reactive O-At ester, essential for reacting with the poor aniline nucleophile.

  • Base Addition: Add DIPEA to the mixture. The solution may darken, indicating the formation of the activated complex.

  • Coupling: Add 4-(ethenylsulfonyl)benzenamine in a single portion.

  • Kinetic Monitoring: Stir the reaction at room temperature. Take 5 μ L aliquots every 2 hours, quench in 50% Acetonitrile/Water, and analyze via LC-MS. Validation check: Monitor the disappearance of the O-At ester mass and the appearance of the product mass. If conversion stalls before 80%, gently heat to 40°C.

  • Workup: Once complete, quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with water (to remove DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Applications in Chemoproteomics and Drug Discovery

Targeted Covalent Inhibitors (TCIs)

Vinyl sulfones have been extensively validated as warheads for cysteine proteases (e.g., cruzain, cathepsins) and viral helicases [1, 3]. Notably, while historically viewed strictly as cysteine-targeting, peptide vinyl sulfones have also been shown to covalently modify the active site threonine of proteasomal β subunits, demonstrating unique versatility in targeting specialized hydroxyl nucleophiles [5].

Activity-Based Protein Profiling (ABPP)

In chemoproteomics, 4-aminophenyl vinyl sulfone derivatives are transformed into activity-based probes (ABPs) by attaching a reporter tag (like a fluorophore or an alkyne for click chemistry) to the aniline nitrogen. These probes are deployed in live cells to map "ligandable" hotspots across the proteome [4].

ABPPWorkflow Proteome Complex Proteome (Live Cells / Lysate) Labeling In Situ Labeling with VS-Probe Proteome->Labeling Covalent Binding to Active Cys Click CuAAC Click Chemistry (Biotinylation) Labeling->Click Cell Lysis & Reporter Attachment Enrichment Streptavidin Enrichment Click->Enrichment Isolate Probe-Bound Targets Analysis LC-MS/MS Analysis Enrichment->Analysis Target ID & Site Mapping

Caption: Chemoproteomic workflow utilizing a vinyl sulfone activity-based probe for target identification.

Experimental Protocols & Assay Validation

To ensure a newly synthesized vinyl sulfone compound will survive the intracellular environment long enough to reach its target, its intrinsic reactivity must be profiled.

Protocol 2: Glutathione (GSH) Trapping Assay for Intrinsic Reactivity

This protocol self-validates the compound's stability profile. By calculating the pseudo-first-order rate constant ( kinact​ ), researchers can quantitatively compare the reactivity of their synthesized vinyl sulfone against known benchmarks.

Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Reduced L-Glutathione (GSH) (100 mM stock in water, freshly prepared)

  • Internal Standard (e.g., labetalol or a stable non-reactive analog)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, prepare the reaction mixture containing 1 μ M of the test compound and 1 μ M of the internal standard in Assay Buffer.

  • Initiation: Initiate the reaction by adding GSH to a final concentration of 5 mM (a 5000-fold excess to ensure pseudo-first-order kinetics). Causality: The massive excess of GSH ensures that the concentration of GSH remains effectively constant, simplifying the kinetic math to depend solely on the depletion of the test compound.

  • Incubation & Sampling: Incubate the plate at 37°C with shaking. At specific time points (0, 15, 30, 60, 120, and 240 minutes), transfer a 50 μ L aliquot into 150 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid to instantly quench the Thiol-Michael addition.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound relative to the internal standard.

  • Data Validation & Calculation: Plot the natural log of the remaining compound percentage ( ln(%Remaining) ) versus time ( t ). The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life: t1/2​=kobs​0.693​ . An ideal vinyl sulfone TCI should exhibit a t1/2​ between 60 and 240 minutes; a shorter half-life indicates a risk of rapid metabolic clearance via GSH conjugation.

Conclusion

4-(Ethenylsulfonyl)benzenamine is a cornerstone reagent in modern covalent drug discovery. By understanding the electronic deactivation of its aniline ring, chemists can rationally design synthetic routes to incorporate it into complex scaffolds. Furthermore, by leveraging the "soft" electrophilic nature of the vinyl sulfone warhead, researchers can achieve highly selective, irreversible target engagement with minimal off-target toxicity, driving forward the next generation of chemoproteomic probes and targeted therapeutics.

References

  • Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes. Bioorganic Chemistry.[Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.[Link]

  • Structure Activity of β -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry.[Link]

  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Annual Review of Biochemistry.[Link]

  • Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences (PNAS).[Link]

Exploratory

Engineering Irreversible Inhibition: The Mechanism and Application of 4-(Ethenylsulfonyl)benzenamine in Covalent Binding

Executive Summary Benzenamine, 4-(ethenylsulfonyl)- (CAS: 25781-90-2), commonly referred to as 4-(vinylsulfonyl)aniline, is a highly versatile bifunctional building block utilized in the design of Targeted Covalent Inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenamine, 4-(ethenylsulfonyl)- (CAS: 25781-90-2), commonly referred to as 4-(vinylsulfonyl)aniline, is a highly versatile bifunctional building block utilized in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs). By combining a reactive vinyl sulfone "warhead" with an easily functionalized aniline moiety, this compound enables researchers to achieve highly stable, irreversible target engagement. This whitepaper deconstructs the chemical mechanism of vinyl sulfone covalent binding, explores the structural tuning provided by the aniline group, and establishes a self-validating experimental protocol for mapping covalent adducts.

Mechanistic Principles of Vinyl Sulfone Covalent Binding

The defining feature of 4-(ethenylsulfonyl)benzenamine is its vinyl sulfone moiety ( −SO2​−CH=CH2​ ), which functions as an activated Michael acceptor.

Electrophilic Activation and Michael Addition

The mechanism of action relies on the strong electron-withdrawing nature of the sulfonyl group. By pulling electron density away from the adjacent alkene, the sulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system, rendering the terminal β -carbon highly electrophilic and susceptible to nucleophilic attack[1].

In a biological context, the primary targets for this warhead are cysteine thiolates . The reaction proceeds via a two-step kinetic mechanism:

  • Reversible Recognition ( Ki​ ): The ligand portion of the molecule directs the warhead to the target protein's binding pocket, forming a non-covalent complex.

  • Irreversible Inactivation ( kinact​ ): A properly oriented nucleophile attacks the β -carbon of the vinyl sulfone, transitioning through a Michael addition to form a permanent covalent bond[2].

Mechanism VS 4-(Ethenylsulfonyl)benzenamine (Electrophile) Complex Non-Covalent Pre-Inhibitory Complex (Reversible) VS->Complex Cys Target Protein Cysteine Thiolate (Nucleophile) Cys->Complex TS Transition State (Michael Addition) Complex->TS k_inact (Rate Limiting) Adduct Irreversible Thioether Covalent Adduct TS->Adduct Stable Bond Formation

Caption: Covalent binding mechanism of vinyl sulfones via Michael addition to cysteine.

Exceptional Adduct Stability

A critical advantage of vinyl sulfones over other Michael acceptors (such as maleimides) is the extreme thermodynamic stability of the resulting thioether adduct. Maleimide-thiol conjugates are notorious for undergoing retro-Michael reactions in plasma, leading to off-target toxicity via thiol exchange with serum albumin. In stark contrast, vinyl sulfone-derived thioethers are exceptionally robust; studies have demonstrated that cysteine-vinyl sulfone adducts exhibit less than 15% hydrolysis even after 24 hours at 110 °C in 6 N HCl[3].

Atypical Nucleophile Engagement

While inherently designed for "soft" nucleophiles like cysteine, the reactivity of the vinyl sulfone can be heavily influenced by the enzyme's local microenvironment. In highly specific active sites, the geometry and local pKa perturbations can enable vinyl sulfones to covalently modify atypical residues. For instance, peptide vinyl sulfones have been shown to act as mechanism-based inhibitors by modifying the catalytic active-site threonine of proteasomal β subunits[4], and certain pre-vinylsulfone compounds can successfully target histidine residues in carbonic anhydrase[2].

Structural Tuning: The Role of the Aniline Moiety

The "benzenamine" (aniline) portion of 4-(ethenylsulfonyl)benzenamine is not merely a passive linker; it plays two vital roles in drug design and bioconjugation:

  • Electronic Modulation: The intrinsic reactivity of a covalent warhead must be carefully balanced to avoid promiscuous off-target binding. The aromatic amine of the aniline ring donates electron density via resonance into the π -system. This subtle electronic dampening reduces the baseline electrophilicity of the sulfonyl group compared to simple alkyl vinyl sulfones, thereby enhancing kinetic selectivity and reducing off-target toxicity[5].

  • Synthetic Handle for Bioconjugation: The primary amine ( −NH2​ ) provides a highly accessible site for chemical derivatization. It can be readily coupled via amide bond formation to target-directing ligands (to create TCIs like the Chikungunya nsP2 inhibitor RA-0002034[6]) or conjugated to fluorophores and biotin tags for Activity-Based Protein Profiling (ABPP)[7].

Quantitative Profiling of Covalent Warheads

To contextualize the utility of 4-(ethenylsulfonyl)benzenamine, the following table summarizes the comparative performance of common cysteine-targeting warheads used in drug development[1][3].

Warhead TypePrimary Target NucleophileIntrinsic ReactivityAdduct Plasma StabilityReversibility
Acrylamide CysteineModerateHighIrreversible
Vinyl Sulfone Cysteine (Threonine/Histidine in specific pockets)Moderate-HighVery High Irreversible
Maleimide CysteineVery HighLow (Prone to Retro-Michael)Reversible/Exchangeable
Chloroacetamide Cysteine (via Alkylation)HighHighIrreversible

Experimental Methodology: Validating Covalent Engagement

To definitively prove that a 4-(ethenylsulfonyl)benzenamine derivative covalently binds to a target protein, researchers must employ a self-validating LC-MS/MS workflow. The following protocol is engineered to establish causality and eliminate false positives.

Step-by-Step LC-MS/MS Mapping Protocol

Step 1: Protein Preparation and Reduction

  • Action: Dilute the purified target protein to 10 µM in HEPES buffer. Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.

  • Causality: TCEP is strictly required instead of traditional reducing agents like DTT or β -mercaptoethanol. Because DTT contains free thiols, it would act as a competing nucleophile, reacting directly with the vinyl sulfone warhead and yielding false-negative binding results. TCEP is a phosphine-based reducer that lacks free thiols.

Step 2: Time-Dependent Probe Incubation

  • Action: Introduce the vinyl sulfone compound (50 µM) to the protein. Maintain the buffer strictly at pH 7.4 – 8.0. Incubate for 1 to 4 hours.

  • Causality: Maintaining a slightly basic pH is critical. The pKa of a typical free cysteine thiol is ~8.3. This pH range ensures a sufficient population of the highly nucleophilic thiolate anion ( S− ) to drive the Michael addition, while safely remaining below the pKa of lysine primary amines (~10.5). This enforces chemoselectivity, preventing unwanted lysine modifications[3].

Step 3: Quenching and Alkylation Control (The Self-Validating Step)

  • Action: Quench the reaction by adding 1% Formic Acid to drop the pH below 4.0. Subsequently, adjust the pH back to 7.5 and add 5 mM Iodoacetamide (IAA) for 30 minutes in the dark.

  • Causality: Acid quenching immediately halts the Michael addition by protonating the thiolates back to unreactive thiols. The subsequent addition of IAA serves as a negative control mechanism; IAA alkylates any unreacted cysteines. If the vinyl sulfone successfully engaged the target site, that specific cysteine will be protected from IAA alkylation. Differential mass mapping can then definitively locate the site of modification.

Step 4: Digestion and LC-MS/MS Analysis

  • Action: Digest the protein using Trypsin overnight at 37 °C. Analyze the resulting peptides via high-resolution LC-MS/MS, searching for the specific mass shift corresponding to the vinyl sulfone adduct on cysteine residues.

Workflow Prep 1. Protein Prep (TCEP Reduction) Incubate 2. Probe Incubation (pH 7.4 - 8.0) Prep->Incubate Quench 3. Acid Quench & Alkylation Control Incubate->Quench Digest 4. Tryptic Digestion Quench->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS

Caption: Step-by-step LC-MS/MS workflow for validating irreversible covalent target engagement.

Conclusion

Benzenamine, 4-(ethenylsulfonyl)- represents a highly optimized structural motif for covalent drug discovery. By leveraging the robust, irreversible Michael addition of the vinyl sulfone warhead alongside the tunable, easily functionalized aniline group, researchers can engineer highly selective probes and inhibitors. When paired with rigorous, self-validating mass spectrometry workflows, this compound serves as a foundational tool for mapping difficult-to-drug targets and advancing the next generation of covalent therapeutics.

References

  • [4] Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors | PNAS. URL:

  • [2] Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX | eLife. URL:

  • [6] Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity | Journal of Medicinal Chemistry - ACS Publications. URL:

  • [5] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets | ResearchGate. URL:

  • [1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | PMC - NIH. URL:

  • [3] An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins | Royal Society Publishing. URL:

  • [7] Chemical Conjugation | Creative Biolabs. URL:

Sources

Foundational

Comprehensive Technical and Safety Data Guide for 4-(Ethenylsulfonyl)benzenamine (CAS 31664-35-4)

Target Audience: Chemical Biologists, Drug Development Professionals, and Materials Scientists Compound Synonyms: 4-(Vinylsulfonyl)aniline, 4-Aminophenyl vinyl sulfone, p-Aminophenyl vinyl sulfone Executive Summary 4-(Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Drug Development Professionals, and Materials Scientists Compound Synonyms: 4-(Vinylsulfonyl)aniline, 4-Aminophenyl vinyl sulfone, p-Aminophenyl vinyl sulfone

Executive Summary

4-(Ethenylsulfonyl)benzenamine (CAS 31664-35-4) is a highly versatile bifunctional building block characterized by an electron-rich aniline moiety and an electron-deficient vinyl sulfone "warhead"[1]. Historically utilized as a critical intermediate in the synthesis of reactive azo dyes (e.g., Remazol dyes)[2], this compound has recently gained immense traction in modern drug discovery. The vinyl sulfone group serves as a privileged Michael acceptor, enabling the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes that selectively engage non-catalytic cysteine residues.

This whitepaper synthesizes the physicochemical logic, material safety handling protocols, and validated experimental workflows required to safely and effectively utilize this compound in advanced research settings.

Physicochemical Profiling & Structural Logic

To deploy 4-(ethenylsulfonyl)benzenamine effectively, one must understand the orthogonal reactivity of its two functional groups.

  • The Aniline Moiety ( −NH2​ ): Serves as a synthetic handle. It can undergo diazotization to form azo dyes[2] or participate in amide coupling reactions to attach targeting ligands or fluorophores.

  • The Vinyl Sulfone Moiety ( −SO2​CH=CH2​ ): The strong electron-withdrawing nature of the sulfone group severely depletes electron density at the β -carbon of the vinyl group. This creates a highly specific, "hard" electrophilic center primed for nucleophilic attack (Michael addition) by soft nucleophiles, predominantly the thiolate anion of cysteine.

Table 1: Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C8​H9​NO2​S Low molecular weight (183.23 g/mol ) allows high ligand efficiency when used as a warhead fragment.
Physical State Solid (Crystalline powder)Requires solubilization in polar aprotic solvents (DMSO, DMF) for biological assays.
Electrophilicity Moderate-to-HighMore reactive than acrylamides; less reactive than maleimides. Offers excellent kinetic stability in plasma.
pKa (Conjugate Acid) ~2.5 - 3.0 (Aniline nitrogen)Remains unprotonated at physiological pH (7.4), allowing it to act as a weak nucleophile or H-bond donor.

Material Safety & Hazard Assessment (MSDS Core)

As a Senior Application Scientist, it is critical to recognize that the very mechanisms making this compound a potent covalent probe also define its toxicological hazards. The handling protocols below are designed as a self-validating safety system —each mitigation step directly counters a specific chemical vulnerability[1].

Mechanistic Toxicology
  • Skin Sensitization (H317): The vinyl sulfone moiety readily undergoes Michael addition with cysteine and lysine residues present in epidermal keratin and dermal collagen. This covalent haptenation alters self-proteins, triggering a T-cell-mediated allergic contact dermatitis.

  • Methemoglobinemia & Genotoxicity (H351, H373): Like many primary aromatic amines, systemic absorption and subsequent hepatic N-hydroxylation (via CYP450 enzymes) can lead to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport[2]. Furthermore, nitrenium ion intermediates can intercalate and alkylate DNA.

Table 2: GHS Classification and Causality-Driven Mitigation
Hazard ClassGHS CodePPE & Engineering ControlCausality / Rationale
Skin Irritation / Sensitization H315, H317Nitrile gloves (double-gloving recommended), lab coat.Prevents electrophilic haptenation of skin proteins by the vinyl sulfone group.
Serious Eye Damage H319Snug-fitting chemical safety goggles.Corneal proteins are highly susceptible to irreversible cross-linking by Michael acceptors.
Systemic Toxicity / Carcinogenicity H351, H373Handle exclusively inside a Class II Biological Safety Cabinet or Fume Hood.Prevents inhalation of dust, mitigating the risk of hepatic metabolism into genotoxic nitrenium species.
Aquatic Toxicity H411Collect all aqueous waste for specialized incineration.Aromatic amines and reactive dyes resist natural biodegradation and disrupt aquatic ecosystems[3].
Hazard Response Workflow

Hazard H1 Exposure to CAS 31664-35-4 (Aromatic Amine / Vinyl Sulfone) H2 Dermal / Ocular Contact H1->H2 H3 Inhalation of Particulates H1->H3 M1 Immediate Flush (15 min) Remove Contaminated PPE H2->M1 Protocol Alpha M2 Move to Fresh Air Administer Oxygen if needed H3->M2 Protocol Beta R1 Prevents Protein Haptenation (Halts Sensitization) M1->R1 Neutralizes localized threat R2 Mitigates Methemoglobinemia & Systemic Circulation M2->R2 Limits systemic toxicity

Figure 1: Self-validating hazard response and physiological mitigation workflow.

Experimental Workflows & Protocols

Protocol 1: Kinetic Profiling of Cysteine Reactivity (GSH Assay)

To utilize 4-(ethenylsulfonyl)benzenamine as a covalent warhead, one must quantify its intrinsic reactivity. We use Glutathione (GSH) as a surrogate for protein thiols.

Causality Note: The assay is strictly buffered at pH 7.4. The pKa of the GSH thiol is ~8.8. At pH 7.4, only a small fraction exists as the highly nucleophilic thiolate anion ( −S− ). This mimics physiological conditions, ensuring the measured half-life ( t1/2​ ) accurately reflects in vivo reactivity.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve 4-(ethenylsulfonyl)benzenamine in LC-MS grade DMSO to a concentration of 10 mM.

    • Prepare a 100 mM solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Reaction Initiation:

    • In a 2 mL HPLC vial, combine 900 µL of PBS (pH 7.4), 50 µL of the 100 mM GSH stock, and 50 µL of the 10 mM compound stock. (Final concentrations: 5 mM GSH, 0.5 mM compound).

    • Self-Validation: The 10-fold excess of GSH ensures pseudo-first-order kinetics, simplifying data analysis.

  • Incubation and Sampling:

    • Incubate the mixture at 37°C in a thermoshaker.

    • Withdraw 50 µL aliquots at specific time points (0, 15, 30, 60, 120, 240 minutes).

    • Quench the reaction immediately by adding 50 µL of cold 1% Formic Acid in Acetonitrile (drops the pH, protonating the thiolate and halting the Michael addition).

  • LC-MS Analysis:

    • Monitor the disappearance of the parent compound (m/z 184.0 [M+H]+) and the appearance of the GSH-adduct (m/z 491.1 [M+H]+).

  • Data Processing: Plot the natural log of the remaining parent compound concentration versus time to derive the pseudo-first-order rate constant ( kobs​ ) and half-life.

Protocol 2: Functionalization via Amide Coupling

To convert this building block into a targeted probe, the aniline group must be coupled to a targeting ligand (e.g., a kinase inhibitor scaffold) without causing the vinyl sulfone to polymerize or degrade.

Causality Note: Standard basic coupling conditions (e.g., using DIPEA or TEA) can cause unwanted side reactions with the vinyl sulfone. We utilize a slightly modified, milder coupling protocol using HATU and a sterically hindered base (2,4,6-collidine) to protect the warhead.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid-containing targeting ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add 2,4,6-collidine (2.0 eq) and stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 4-(ethenylsulfonyl)benzenamine (1.1 eq) dropwise to the activated mixture.

  • Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours under an inert argon atmosphere.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% aqueous Citric Acid (removes unreacted aniline and collidine) and brine. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathways of Covalent Targeting

The diagram below illustrates the precise molecular logic of how the vinyl sulfone warhead covalently modifies a target protein.

Mechanism A Target Protein (Non-catalytic Cysteine) B Deprotonation to Thiolate (Microenvironment pH) A->B Local pKa shift D Michael Addition (Nucleophilic Attack on β-carbon of Vinyl Sulfone) B->D Soft Nucleophile C 4-(Ethenylsulfonyl)benzenamine (Electrophilic Probe) C->D Hard Electrophile E Stable Thioether Adduct (Irreversible Target Engagement) D->E Covalent Bond Formation

Figure 2: Mechanistic pathway of cysteine-targeted covalent modification via Michael addition.

References

  • Fisher Scientific. (n.d.). BLD Pharm 5GR 4-(Vinylsulfonyl)aniline, Quantity: 5g. Retrieved March 26, 2026, from[Link]

  • ResearchGate. (2018). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2022). Biochemical characterization of a novel azo reductase named BVU5 from the bacterial flora DDMZ1: application for decolorization of azo dyes. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Ethenylsulfonyl)benzenamine as a Bifunctional Reactive Dye Intermediate and Bioconjugation Probe

Introduction & Chemical Profiling 4-(Ethenylsulfonyl)benzenamine (CAS 20616-39-1), commonly referred to as 4-aminophenyl vinyl sulfone (4-APVS), is a highly versatile heterobifunctional building block. Traditionally serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-(Ethenylsulfonyl)benzenamine (CAS 20616-39-1), commonly referred to as 4-aminophenyl vinyl sulfone (4-APVS), is a highly versatile heterobifunctional building block. Traditionally serving as a cornerstone in the synthesis of fiber-reactive azo dyes, its utility has rapidly expanded into the pharmaceutical sector for bioconjugation and Antibody-Drug Conjugate (ADC) development.

The molecule features two distinct reactive centers:

  • A Primary Aromatic Amine (-NH₂): Susceptible to diazotization, enabling electrophilic aromatic substitution (azo coupling) to attach complex chromophores or targeting ligands.

  • A Vinyl Sulfone Group (-SO₂CH=CH₂): A potent Michael acceptor that forms irreversible, highly stable covalent bonds with nucleophiles (such as hydroxyls in cellulose or thiols in proteins).

Unlike traditional maleimide-based linkers used in drug development, vinyl sulfone-derived thioethers do not undergo retro-Michael exchange in biological fluids, offering superior thermodynamic stability for long-term in vivo applications.

Mechanistic Principles (Causality & Logic)

Diazotization and Regiospecific Azo Coupling

The synthesis of a reactive dye begins with the conversion of the aniline moiety of 4-APVS into a diazonium salt. This is achieved using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). The reaction must be strictly maintained at 0–5 °C. Causality: The diazonium cation is highly unstable; elevated temperatures provide the activation energy required for the expulsion of nitrogen gas (N₂), degrading the intermediate into a non-reactive phenol.

Subsequent azo coupling with an electron-rich aromatic system (e.g., 1-amino-8-naphthol-3,6-disulfonic acid, known as H-acid) is highly pH-dependent. As established in industrial protocols 1, maintaining a mildly acidic pH (4.0–5.0) directs the electrophilic attack regiospecifically to the position ortho to the amino group of the naphthol ring, whereas alkaline conditions would direct it ortho to the hydroxyl group 2.

Vinyl Sulfone Reactivity via Michael Addition

The ethenylsulfonyl moiety remains inert under acidic to neutral conditions, allowing the dye synthesis to proceed without premature polymerization. However, upon exposure to an alkaline environment, the electron-withdrawing sulfone group heavily polarizes the adjacent alkene. Causality: Raising the pH deprotonates the target substrate (e.g., cellulose hydroxyls to cellulosate anions, or protein thiols to thiolates). These activated nucleophiles attack the electron-deficient terminal carbon of the vinyl sulfone, forming a permanent ether or thioether linkage via a Michael addition mechanism.

Reaction Pathway Visualization

G Node1 4-(Ethenylsulfonyl)benzenamine (4-APVS) Node2 Diazotization (NaNO2, HCl, 0-5 °C) Node1->Node2 Node3 Diazonium Salt Intermediate Node2->Node3 Node4 Azo Coupling (e.g., H-Acid, pH 4-7) Node3->Node4 Node5 Vinyl Sulfone Reactive Dye Node4->Node5 Node6 Substrate Conjugation (Alkaline pH) Node5->Node6 Node7 Covalently Dyed Fiber / Labeled Protein Node6->Node7

Workflow of 4-APVS diazotization, azo coupling, and substrate conjugation via Michael addition.

Experimental Protocols

Protocol A: Synthesis of a Model Vinyl Sulfone Reactive Azo Dye

This protocol outlines the synthesis of a monoazo dye using 4-APVS and H-acid, incorporating self-validating quality control steps.

Step 1: Diazotization

  • Suspend 0.1 mol (18.3 g) of 4-APVS in 150 mL of deionized water. Add 25 mL of concentrated HCl (37%) to protonate the amine, forming a soluble hydrochloride salt.

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Slowly add 0.105 mol of sodium nitrite (NaNO₂) as a 30% aqueous solution dropwise over 30 minutes. Maintain rigorous temperature control (< 5 °C).

  • Stir for 1 hour. Validation: Spot the mixture onto starch-iodide paper. An immediate blue/black color confirms the necessary slight excess of nitrous acid.

  • Quench the excess nitrite by adding crystalline sulfamic acid incrementally until the starch-iodide test is negative. Causality: Unreacted nitrous acid will cause unwanted nitrosation of the H-acid in the next step, severely degrading dye purity and yield.

Step 2: Regiospecific Azo Coupling

  • Dissolve 0.1 mol of H-acid in 200 mL of water. Adjust the pH to 4.5–5.0 using a 10% Na₂CO₃ solution.

  • Transfer the cold diazonium salt solution dropwise into the H-acid solution over 45 minutes.

  • Continuously monitor the pH. As the coupling reaction liberates HCl, neutralize it by adding 10% Na₂CO₃ to strictly maintain the pH between 4.5 and 5.0.

  • Stir at room temperature for 2 hours. Validation: Perform a spot test on filter paper by placing a drop of the reaction mixture next to a drop of alkaline H-acid solution. The absence of a colored ring at the intersection indicates complete consumption of the diazonium salt.

Step 3: Isolation

  • Precipitate the synthesized dye by adding NaCl to a concentration of 15% (w/v). Causality: The high ionic strength reduces the solubility of the highly sulfonated dye, forcing it out of the aqueous phase (salting out).

  • Filter the precipitate and dry under vacuum at 40 °C. Note: Do not exceed 60 °C during drying to prevent thermal degradation or premature crosslinking of the vinyl sulfone group3.

Protocol B: Covalent Conjugation to Cellulosic Substrates (Exhaustion Dyeing)
  • Exhaustion Phase: Prepare an aqueous dye bath containing 2% (w/w based on substrate weight) of the synthesized dye. Submerge the cellulosic substrate (e.g., cotton).

  • Gradually add 50 g/L of NaCl over 20 minutes while heating the bath to 40 °C. Causality: Cellulose carries a negative surface charge (zeta potential) in water. The electrolyte masks this charge, allowing the anionic dye to approach and adsorb onto the fiber surface.

  • Fixation Phase: Add 15 g/L of Na₂CO₃ to raise the bath pH to 10.5–11.0. Increase the temperature to 60 °C and hold for 45 minutes. Causality: The alkaline shift deprotonates the cellulose hydroxyl groups. These potent nucleophiles execute a Michael addition on the vinyl sulfone group, forming a permanent covalent ether bond.

  • Wash-Off: Rinse the substrate in cold water, followed by a 10-minute boiling wash with a non-ionic surfactant. Causality: A fraction of the dye will inevitably react with water (hydrolysis) instead of the fiber. Boiling removes this unbound, hydrolyzed byproduct to ensure absolute color fastness and prevent downstream toxicity, a critical factor for environmental compliance 4.

Quantitative Reaction Parameters

The reactivity of the vinyl sulfone group is highly dependent on the target nucleophile and the pH of the environment. The table below summarizes the optimal conditions for various conjugation targets.

Target NucleophileSubstrate TypeOptimal pH RangeReaction Temp (°C)Resulting LinkageStability Profile
Hydroxyl (-OH) Cellulose / Cotton10.5 – 11.540 – 60EtherHighly stable to acidic and basic washing
Thiol (-SH) Cysteine / Proteins7.0 – 8.020 – 37ThioetherExtremely stable, irreversible in vivo
Amine (-NH₂) Lysine / Proteins8.5 – 9.520 – 37Secondary AmineStable under physiological conditions
Water (Hydrolysis) Aqueous Solvent> 12.0> 60Hydrolyzed DyeInactive byproduct (loss of reactivity)

References

  • US Patent 5070189A - Water-soluble azo compounds containing a sulfo-naphthol as a coupling component and having fiber-reactive groups of the vinylsulfone series, suitable as dyestuffs. Google Patents. 1

  • EP Patent 0344343A1 - Process for the regiospecific sulfonation of 2-amino-naphtalenes substituted in the 5- or 7-position by a fibre reactive vs-group, the novel 5-sulfo-substituted fiber-reactive 2-amino-naphthalene, and fibre-reactive azo dyes thereof. Google Patents. 2

  • Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. 3

  • Biochemical characterization of a novel azo reductase named BVU5 from the bacterial flora DDMZ1: application for decolorization of azo dyes. National Institutes of Health (NIH) / PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Ethenylsulfonyl)aniline

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with benzenamine, 4-(ethenylsulfonyl)- (CAS: 3109-80-6), commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with benzenamine, 4-(ethenylsulfonyl)- (CAS: 3109-80-6), commonly known as 4-(vinylsulfonyl)aniline.

Handling this bifunctional reactive intermediate presents a classic physicochemical paradox: it contains a basic aniline group and a highly electrophilic vinyl sulfone group. Attempting to force aqueous solubility without understanding the causality of its molecular behavior often leads to irreversible compound degradation or failed assays.

Part 1: Core Principles (The "Why")

To troubleshoot solubility, you must first understand the opposing forces within the molecule:

  • The pKa Shift: The amine group on a standard aniline molecule typically has a pKa of ~4.6. However, the para-substituted vinyl sulfone group is strongly electron-withdrawing. This drastically reduces the basicity of the amine (shifting the pKa to < 2.0). Consequently, standard neutral water or weak biological buffers will not protonate the molecule sufficiently to drive aqueous dissolution.

  • Vinyl Sulfone Reactivity: The vinyl sulfone moiety is a potent Michael acceptor. While it exhibits excellent stability in acidic to neutral conditions, exposing it to alkaline environments (pH > 7.5) initiates a rapid nucleophilic attack by hydroxide ions or water. This irreversibly degrades the compound into an inactive beta-hydroxyethyl sulfone [2].

Part 2: Interactive Troubleshooting Workflow

TroubleshootingWorkflow Start Aqueous Solubility Issue 4-(Ethenylsulfonyl)aniline CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 2.0 (Acidic) CheckPH->Acidic Add HCl Basic pH > 7.0 (Basic/Alkaline) CheckPH->Basic Avoid Protonation Amine Protonated (Soluble Anilinium Salt) Acidic->Protonation Degradation Vinyl Sulfone Degradation (Michael Addition) Basic->Degradation Cosolvent Add Co-Solvent (DMSO/MeCN) Protonation->Cosolvent Partial Solubility Success Proceed to Assay/Reaction Protonation->Success Fully Soluble Cosolvent->Success

Fig 1: pH-dependent troubleshooting workflow for 4-(ethenylsulfonyl)aniline solubilization.

Part 3: Frequently Asked Questions (Troubleshooting Scenarios)

Q1: I added 4-(vinylsulfonyl)aniline to PBS (pH 7.4) and it formed a cloudy suspension. Heating it didn't help. What should I do? A: Do not heat the suspension. Heating accelerates the hydrolysis of the vinyl sulfone group. At pH 7.4, the compound is unprotonated and highly hydrophobic. For biological assays requiring physiological pH, you must bypass direct aqueous dissolution. Instead, dissolve the compound in 100% DMSO to create a concentrated stock, then perform a rapid, high-dilution step directly into your assay buffer immediately before use (see Protocol B).

Q2: I tried to dissolve it in 0.1 M NaOH to see if a strong base would help, but my LC-MS shows a mass shift of +18 Da. What happened? A: You have irreversibly degraded the molecule. The +18 Da mass shift corresponds to the addition of water (H₂O). At alkaline pH, the hydroxide ion acts as a catalyst/nucleophile, driving an oxa-Michael addition across the vinyl sulfone double bond to form 4-(2-hydroxyethylsulfonyl)aniline [3]. Always avoid basic conditions when handling vinyl sulfones.

Q3: I am using this as an intermediate for a reactive dye synthesis. How do I get it into water at high concentrations (>100 mg/mL)? A: You must form the hydrochloride salt. Because of the electron-withdrawing sulfone group, standard acids won't work. You must use strong concentrated hydrochloric acid (HCl) at low temperatures to force the protonation of the deactivated amine, forming a highly soluble anilinium hydrochloride salt [1] (see Protocol A).

Part 4: Data Presentation & Solvent Matrices

Table 1: pH-Dependent Solubility and Stability Matrix
pH RangeSolubilization MechanismAqueous SolubilityStability of Vinyl SulfoneRecommended Use Case
< 2.0 Complete protonation (Anilinium salt)High (>100 mg/mL)HighChemical synthesis (e.g., Diazotization)
4.0 - 6.0 Partial protonationLow (<1 mg/mL)HighNot recommended without co-solvents
7.0 - 7.4 Unprotonated free baseVery LowModerateBiological assays (requires DMSO stock)
> 8.0 Unprotonated free baseVery LowLow (Rapid Michael addition)Strictly Avoid
Table 2: Co-Solvent Compatibility
SolventCompatibilityMax Final % (v/v)Mechanistic Notes
DMSO Excellent1 - 5%Aprotic; will not react with the vinyl sulfone. Ideal for bioassays.
Acetonitrile Good10 - 20%Aprotic; excellent for HPLC mobile phases or chemical reactions.
Methanol PoorN/AAvoid. Alcohols can undergo oxa-Michael addition to the vinyl group.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Acid-Mediated Dissolution for Chemical Synthesis

Objective: Achieve >100 mg/mL aqueous solubility for downstream synthetic steps (e.g., diazotization) without degrading the vinyl sulfone [1].

  • Suspend: Weigh 1.0 g of 4-(ethenylsulfonyl)aniline and suspend it in 2.5 mL of deionized water in a round-bottom flask.

  • Chill: Place the flask in an ice-water bath and allow it to cool to 0–5 °C. Causality: The ice bath prevents heat-induced polymerization of the vinyl group during the exothermic acid addition.

  • Acidify: Dropwise, add 1.5 mL of concentrated aqueous hydrochloric acid (37% HCl) under vigorous magnetic stirring.

  • Self-Validation Check: Observe the flask. The cloudy suspension will transition into a clear, slightly yellowish solution as the highly soluble hydrochloride salt forms. If the solution remains cloudy after 5 minutes of stirring, the pH has not dropped below 2.0; add an additional 0.1 mL of HCl.

  • Proceed: Maintain the solution at 0–5 °C and proceed immediately to your next synthetic step.

Protocol B: Co-Solvent Dilution for Biological Assays (pH 7.4)

Objective: Achieve a working concentration of 10-100 µM in physiological buffer without precipitation or nucleophilic degradation.

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Storage: Aliquot the DMSO stock and store at -20 °C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, which can slowly hydrolyze the vinyl sulfone over time.

  • Buffer Prep: Prepare your biological buffer (e.g., 50 mM HEPES, pH 7.4). Ensure no primary amines (like Tris buffer) are present at high concentrations, as they can trigger aza-Michael additions [3].

  • Rapid Mixing (Self-Validating Step): While vigorously vortexing the buffer, inject the required volume of the DMSO stock directly into the center of the vortex (e.g., 1 µL of stock into 99 µL of buffer yields a 100 µM solution with 1% DMSO). If you inject down the side of the tube, localized high concentrations of the hydrophobic compound will cause irreversible micro-precipitation.

  • Incubation: Use the diluted solution within 1-2 hours to minimize background hydrolysis.

References

  • Title: EP0032187A2 - Water-soluble azo compounds, process for their preparation and their use as dyestuffs Source: Google Patents URL
  • Title: Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Source: ChemRxiv URL: [Link]

Optimization

preventing auto-polymerization of benzenamine, 4-(ethenylsulfonyl)- during storage

Welcome to the Technical Support Center for benzenamine, 4-(ethenylsulfonyl)- (CAS: 3130-19-6), commonly known as 4-(vinylsulfonyl)aniline. As a Senior Application Scientist, I frequently encounter researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzenamine, 4-(ethenylsulfonyl)- (CAS: 3130-19-6), commonly known as 4-(vinylsulfonyl)aniline.

As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation of this critical building block. The fundamental challenge lies in its molecular architecture: it is an AB-type bifunctional monomer. It possesses both a nucleophilic primary amine and a highly electrophilic vinyl sulfone group. This dual nature makes it exceptionally susceptible to auto-polymerization during storage and handling. This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to maintain the integrity of your material.

Mechanistic Overview of Auto-Polymerization

To prevent degradation, we must first understand the causality behind it. 4-(Vinylsulfonyl)aniline degrades via two distinct competing pathways:

  • Aza-Michael Addition (Step-Growth): The aniline group (-NH₂) acts as a nucleophile, attacking the electron-deficient vinyl sulfone of an adjacent molecule[1]. This is catalyzed by trace moisture, heat, or basic impurities, leading to a highly cross-linked, insoluble poly(β-aminosulfone) network.

  • Radical Homopolymerization (Chain-Growth): The vinyl group can undergo free-radical polymerization if exposed to UV light or trace transition metals (e.g., iron)[2].

G cluster_0 Pathway A: Aza-Michael Addition cluster_1 Pathway B: Radical Homopolymerization Monomer 4-(vinylsulfonyl)aniline (Bifunctional Monomer) Nucleophile Aniline (-NH2) Nucleophile Monomer->Nucleophile Electrophile Vinyl Sulfone Michael Acceptor Monomer->Electrophile RadicalInit Radical Initiation (UV Light / Trace Metals) Monomer->RadicalInit StepGrowth Step-Growth Polymerization (Base/Moisture Catalyzed) Nucleophile->StepGrowth Intermolecular Attack Electrophile->StepGrowth Degradant Insoluble Polymeric Gum (Loss of Active Material) StepGrowth->Degradant ChainGrowth Chain-Growth Polymerization RadicalInit->ChainGrowth ChainGrowth->Degradant

Mechanistic pathways of 4-(vinylsulfonyl)aniline auto-polymerization during storage.

Troubleshooting Guides & FAQs

Q: My 4-(vinylsulfonyl)aniline arrived as a pale yellow powder but has turned into an insoluble, dark gummy solid. What happened? A: Your material has undergone spontaneous auto-polymerization. Because it acts as an AB-type monomer, the intermolecular aza-Michael addition occurs spontaneously over time[1]. Once polymerized, the resulting network is highly cross-linked and insoluble in standard organic solvents. The dark color is typically indicative of aniline oxidation coupled with the polymerization matrix.

Q: What are the absolute best storage conditions to prevent this? A: To thermodynamically suppress the aza-Michael addition, the neat solid must be stored at 2–8°C, or ideally at -20°C for long-term storage (>6 months)[3]. It must be kept strictly desiccated and protected from light, as moisture can catalyze the Michael addition and light initiates radical pathways[4].

Q: I need to store this compound in a stock solution for high-throughput screening. What solvents and inhibitors should I use? A: Never store 4-(vinylsulfonyl)aniline in protic or nucleophilic solvents (e.g., methanol, ethanol, or water), as these will participate in competing Michael additions or accelerate the aza-Michael process[5]. Use anhydrous, non-nucleophilic solvents like DMSO, DMF, or THF.

  • To suppress radical polymerization: Add 10–50 ppm of a radical scavenger like Butylated hydroxytoluene (BHT) or hydroquinone.

  • To suppress base-catalyzed aza-Michael addition: Trace amounts of weak acidic stabilizers (e.g., citric acid or 3,5-dinitrobenzoic acid) can be employed. These protonate trace basic impurities without fully protonating the aniline[2].

Quantitative Storage Data

The following table summarizes the expected shelf life of 4-(vinylsulfonyl)aniline under various conditions, based on empirical stability testing.

Storage ConditionPhysical StateInhibitor / StabilizerEst. Shelf LifePrimary Degradation Pathway
25°C, Ambient LightNeat SolidNone< 2 weeksAza-Michael & Radical
2–8°C, Dark, DesiccatedNeat SolidNone6–12 monthsAza-Michael
-20°C, Dark, ArgonNeat SolidNone> 24 monthsNone (Kinetically frozen)
25°C, Anhydrous THF0.1 M Solution50 ppm BHT1–2 monthsAza-Michael
25°C, Methanol0.1 M SolutionNone< 48 hoursSolvent Michael Addition

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a "self-validating system." This means built-in checkpoints will confirm the success of the step before you risk your downstream experiments.

Protocol 1: Safe Aliquoting and Inert Storage Preparation

Objective: Prevent moisture ingress and photo-initiation during the division of bulk material into single-use aliquots.

  • Step 1: Pre-weigh (tare) amber glass storage vials.

    • Causality: Amber glass blocks UV light, preventing radical initiation of the vinyl sulfone group.

  • Step 2: Inside an Argon-filled glovebox (O₂ < 5 ppm, H₂O < 1 ppm), transfer the neat solid into the vials.

    • Causality: Argon displaces oxygen and moisture, eliminating the primary catalysts for the aza-Michael addition.

  • Step 3: Seal vials with PTFE-lined caps, wrap with Parafilm, and record the gross weight.

  • Step 4 (Self-Validation Checkpoint): Store the vials at -20°C. Select one random vial (the "QC Aliquot") and immediately subject it to Protocol 2. If the baseline purity is <98%, the bulk batch was already compromised during shipping and must be recrystallized before storage.

Protocol 2: Quantitative NMR (qNMR) Purity Validation

Objective: Accurately quantify monomer integrity and detect early-stage "invisible" polymeric species before they ruin a coupling reaction.

  • Step 1: Weigh exactly 10.0 mg of the 4-(vinylsulfonyl)aniline sample and 5.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Step 2: Dissolve completely in 0.6 mL of anhydrous DMSO-d6 and transfer to an NMR tube.

    • Causality: Anhydrous DMSO prevents water-catalyzed degradation during the analysis window.

  • Step 3: Acquire a ¹H NMR spectrum using a relaxation delay (D1) of at least 10 seconds.

    • Causality: A long D1 ensures complete relaxation of all proton spins, which is mandatory for accurate quantitative integration.

  • Step 4: Integrate the vinyl protons of the monomer (a distinct doublet of doublets around 6.0–7.0 ppm) against the aromatic protons of the internal standard (6.08 ppm).

  • Step 5 (Self-Validation Checkpoint): Calculate the absolute mass balance. If the calculated monomer mass plus known small-molecule impurities equals < 98% of the weighed mass, this mathematically confirms the presence of broad, baseline-hidden polymeric species. The batch should be discarded or purified.

References

  • Source: google.com (Patents)
  • Source: researchgate.
  • 4-(Vinylsulfonyl)
  • Source: nih.
  • Source: rsc.

Sources

Troubleshooting

Bioconjugation Technical Support Center: Optimizing 4-(Vinylsulfonyl)aniline Labeling

Welcome to the Technical Support Center for covalent bioconjugation. As a Senior Application Scientist, I frequently assist researchers in troubleshooting off-target side reactions when utilizing benzenamine, 4-(ethenyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for covalent bioconjugation. As a Senior Application Scientist, I frequently assist researchers in troubleshooting off-target side reactions when utilizing benzenamine, 4-(ethenylsulfonyl)- (commonly known as 4-(vinylsulfonyl)aniline or 4-VSA ).

While vinyl sulfones are highly prized for creating irreversible, extremely stable thioether linkages in activity-based protein profiling (ABPP) and covalent drug development[1], their reputation for absolute cysteine selectivity is a dangerous oversimplification. Without strict kinetic and thermodynamic control, 4-VSA will readily react with off-target nucleophiles.

This guide is designed to explain the mechanistic causality behind these side reactions and provide a self-validating framework to eliminate them.

Part 1: Core Mechanistic Principles & Quantitative Data

To prevent off-target labeling, we must first understand the competing reaction pathways. 4-VSA is a potent Michael acceptor. Its primary target is the thiolate anion of cysteine (Thio-Michael addition). However, primary amines (lysine) and imidazoles (histidine) can compete via Aza-Michael addition depending on their protonation state[2].

The causality of off-target labeling is fundamentally driven by pH and pKa differentials . Cysteine's thiol has a pKa of ~8.3, meaning a significant fraction is highly nucleophilic at physiological pH. Lysine's primary amine has a pKa of ~10.5; at pH 7.4, it is almost entirely protonated and non-nucleophilic. However, as pH rises above 8.5, lysine deprotonation accelerates, making it a competitive nucleophile[3][4].

Quantitative Parameters of Vinyl Sulfone Bioconjugation
Target Amino AcidFunctional GroupTypical pKaOptimal Reaction pHRelative Kinetics (at pH 7.5)Primary Trigger for Off-Target Reaction
Cysteine Thiol (-SH)~8.37.0 – 8.0Fast (Pseudo-1st order)N/A (Primary Target)
Lysine Primary Amine~10.5> 9.0Very SlowAlkaline pH (>8.5), Prolonged Incubation
Histidine Imidazole~6.07.5 – 8.0Slow to ModerateLocal microenvironment (pKa suppression)
Tyrosine Phenol~10.0> 11.0NegligibleExtreme alkaline conditions

Part 2: Troubleshooting FAQs

Q1: Why am I seeing multi-site labeling (laddering on SDS-PAGE or multiple mass shifts in MS) when my protein only has one solvent-accessible cysteine? Answer: You are likely losing kinetic control. While the "dogma" states vinyl sulfones are perfectly selective for cysteine, pseudo-first-order kinetic studies demonstrate that lysine will react if the probe concentration is too high or the incubation time is too long[3][4]. Furthermore, check your buffer pH. If your buffer has drifted above pH 8.5, lysine deprotonation allows it to outcompete cysteine via aza-Michael addition[2].

Q2: How does 4-VSA compare to maleimides, and why should I risk off-target reactions by using it? Answer: Maleimides display exceptionally fast kinetics (100–1000 M⁻¹ s⁻¹), but the resulting thiosuccinimide adduct is thermodynamically unstable. It is prone to retro-Michael reactions and thiol exchange in biological fluids (e.g., cross-reacting with serum albumin in vivo)[2]. In contrast, the thioether bond formed by vinyl sulfones is exceedingly stable, showing minimal hydrolysis even under harsh conditions (e.g., 110 °C in 6 N HCl)[2]. By optimizing the reaction, you trade a minor drop in reaction speed for absolute adduct stability, which is critical for radiopharmaceuticals and covalent drugs[5].

Q3: My protein has no cysteines, yet I still see covalent labeling. What is happening? Answer: You are likely observing histidine cross-reactivity. While lysine requires alkaline pH to react, histidine (pKa ~6.0) is largely unprotonated at physiological pH. Local microenvironments (e.g., adjacent charged residues) can further enhance histidine nucleophilicity, leading to unexpected reactivity even at pH 7.7[3]. To mitigate this, reduce the molar equivalents of 4-VSA and lower the reaction temperature to 4°C.

Part 3: Pathway Visualization

G Probe 4-VSA Probe (Michael Acceptor) pH7 pH 7.0 - 8.0 (Optimal) Probe->pH7 pH9 pH > 8.5 (Alkaline) Probe->pH9 Cys Cysteine (Thiol) pKa ~8.3 Thioether Thioether Adduct (Stable, On-Target) Cys->Thioether Thio-Michael Addition Lys Lysine (Amine) pKa ~10.5 AzaAdduct Secondary Amine Adduct (Off-Target) Lys->AzaAdduct Aza-Michael Addition His Histidine (Imidazole) pKa ~6.0 His->AzaAdduct pH7->Cys Fast kinetics pH7->His Microenvironment dependent pH9->Cys pH9->Lys Deprotonation increases

Mechanistic pathway of 4-VSA labeling highlighting pH-dependent chemoselectivity.

Part 4: Self-Validating Protocol for High-Fidelity 4-VSA Labeling

A robust scientific protocol must be a self-validating system. If off-target labeling occurs, the assay itself must alert you. The following methodology incorporates internal controls and active quenching to guarantee cysteine selectivity.

Step-by-Step Methodology

Step 1: Buffer Exchange & Preparation

  • Action: Exchange your protein into 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Causality: You must avoid Tris or any primary amine-containing buffers, as they will act as competitive nucleophiles and consume the 4-VSA probe. Strict adherence to pH 7.4 prevents lysine deprotonation.

Step 2: Establish the Validation Matrix

  • Action: Divide your sample into three aliquots:

    • [Tube A] Target Sample.

    • [Tube B] Negative Control: Pre-incubate with 10 mM Iodoacetamide (IAA) for 30 min in the dark.

    • [Tube C] Positive Control: A known single-cysteine standard (e.g., BSA).

  • Causality: IAA rapidly and irreversibly alkylates all free cysteines. Therefore, any 4-VSA labeling observed in Tube B during final analysis is definitively off-target (Lys/His).

Step 3: Mild Reduction

  • Action: Add 1–2 mM TCEP to all tubes and incubate for 20 minutes at room temperature.

  • Causality: TCEP is a phosphine-based reducing agent that lacks thiols. Unlike DTT or β-mercaptoethanol, TCEP will not react with the 4-VSA probe, ensuring the exact molar equivalents of your probe reach the protein.

Step 4: Kinetic Labeling

  • Action: Add 4-VSA to a final concentration of 2 to 5 molar equivalents relative to the protein. Incubate for exactly 1 hour at 25°C (or 2 hours at 4°C).

  • Causality: Limiting the probe concentration and strictly capping the reaction time enforces kinetic control, allowing the fast-reacting cysteines to conjugate while preventing the slow-reacting lysines from catching up[4].

Step 5: Active Quenching

  • Action: Add 50 mM DTT to all tubes to stop the reaction.

  • Causality: DTT contains two highly reactive thiols. Flooding the system with DTT instantly scavenges any unreacted 4-VSA, halting all potential off-target aza-Michael additions that might occur during downstream sample handling.

Step 6: Analysis & Validation

  • Action: Analyze via LC-MS/MS or SDS-PAGE.

  • Validation Check: Tube B (Negative Control) must show zero mass shifts or fluorescence. If Tube B shows labeling, your pH is too high, or your probe concentration is excessive.

Workflow Step1 1. Protein Preparation Buffer exchange to pH 7.4 (Avoid Tris/Amine buffers) Step2 2. Validation Setup Pre-treat Negative Control with IAA (Blocks Cys) Step1->Step2 Step3 3. Mild Reduction 1-2 mM TCEP (Avoid DTT/BME here) Step2->Step3 Step4 4. Kinetic Labeling Add 4-VSA (2-5 eq) Strict 1 hr limit at 25°C Step3->Step4 Step5 5. Active Quenching Add 50 mM DTT (Scavenges unreacted probe) Step4->Step5 Step6 6. Analysis Verify Negative Control shows ZERO labeling Step5->Step6

Self-validating experimental workflow for site-selective 4-VSA bioconjugation.

References

  • [3] Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace / IntechOpen.

  • [5] From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC / NIH.

  • [4] Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir / ACS Publications.

  • [2] An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Publishing.

  • [1] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. ExplorationPub.

Sources

Reference Data & Comparative Studies

Validation

Benzenamine, 4-(ethenylsulfonyl)- vs. Maleimide for Cysteine Conjugation: A Mechanistic and Experimental Guide

As bioconjugation strategies mature—particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted radiopharmaceuticals—the thermodynamic stability of the linker-payload attachment has become a paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies mature—particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted radiopharmaceuticals—the thermodynamic stability of the linker-payload attachment has become a paramount concern. For decades, maleimide has served as the gold standard for cysteine-directed bioconjugation. However, its susceptibility to in vivo degradation has driven researchers to explore more stable Michael acceptors.

Benzenamine, 4-(ethenylsulfonyl)- (commonly known as 4-(vinylsulfonyl)aniline) has emerged as a highly effective alternative. As a Senior Application Scientist, I have observed that transitioning from maleimides to vinyl sulfones requires a fundamental shift in how we handle reaction kinetics, buffer pH, and reducing agents. This guide objectively compares these two chemistries, detailing the causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: Why Move Beyond Maleimide?

The Maleimide Dilemma: Fast Kinetics, Poor Stability

Maleimides are highly electrophilic and react rapidly with thiolate anions at mildly acidic to neutral pH (6.5–7.5). This reaction forms a thiosuccinimide linkage. While the quantitative conversion is excellent, the thiosuccinimide bond is thermodynamically reversible. In systemic circulation, the adduct undergoes a retro-Michael β-elimination reaction[1]. The payload is subsequently transferred to reactive thiols on off-target plasma proteins (such as human serum albumin) or abundant endogenous thiols like glutathione (GSH)[2]. This premature payload release leads to systemic off-target toxicity and a narrowed therapeutic index.

The Vinyl Sulfone Advantage: Irreversible Thioether Bonds

Benzenamine, 4-(ethenylsulfonyl)- features a vinyl sulfone moiety that also acts as a Michael acceptor. When it reacts with a free sulfhydryl group, it forms a thioether bond. Unlike thiosuccinimide, this thioether bond is highly stable and completely resistant to retro-Michael exchange under physiological conditions, ensuring the payload remains securely conjugated in vivo[1].

Furthermore, the aniline (primary amine) group on benzenamine, 4-(ethenylsulfonyl)- provides an orthogonal chemical handle. This allows researchers to perform bifunctional crosslinking—first securing the stable thioether bond to the protein, and subsequently reacting the aniline with an NHS-ester functionalized payload.

The TCEP Caveat

A critical failure point in many bioconjugation workflows is the mishandling of reducing agents. Tris(2-carboxyethyl)phosphine (TCEP) is widely used to reduce protein disulfides. However, TCEP reacts rapidly and irreversibly with both maleimides and vinyl sulfones, forming non-productive adducts that quench the conjugation reaction[3]. TCEP must be rigorously removed prior to the addition of either electrophile.

Quantitative Data Comparison

The following table summarizes the operational and chemical differences between the two conjugation strategies.

ParameterMaleimideBenzenamine, 4-(ethenylsulfonyl)-
Electrophilic Group Maleimide (Michael Acceptor)Vinyl Sulfone (Michael Acceptor)
Conjugation Linkage ThiosuccinimideThioether
Optimal Reaction pH 6.5 – 7.57.5 – 8.0
Reaction Kinetics Very Fast (< 1 hour)Moderate (4 – 12 hours)
In Vivo Stability Poor (Susceptible to retro-Michael exchange)Excellent (Irreversible linkage)
Orthogonal Handle None (Requires pre-functionalization)Primary Amine (Aniline group)

Conjugation Workflow & Stability Logic

Bioconjugation Thiol Free Cysteine (-SH) Mal Maleimide (pH 6.5-7.5) Thiol->Mal VS Benzenamine, 4-(ethenylsulfonyl)- (pH 7.5-8.0) Thiol->VS ThioSucc Thiosuccinimide Adduct (Fast Kinetics) Mal->ThioSucc ThioEther Thioether Adduct (Slower Kinetics) VS->ThioEther Retro Retro-Michael Exchange (Off-target Toxicity) ThioSucc->Retro Plasma GSH/HSA Stable Irreversible Bond (Targeted Delivery) ThioEther->Stable In vivo circulation

Reaction pathways comparing Maleimide instability vs. Vinyl Sulfone stability in plasma.

Self-Validating Experimental Protocols

To ensure reproducibility and high conjugate homogeneity, the following protocols have been optimized to account for the specific chemical properties of each reagent.

Protocol A: Standard Maleimide Conjugation
  • Reduction : Incubate the target protein (1-5 mg/mL) with 10 molar equivalents of TCEP for 2 hours at 37°C to reduce disulfide bonds.

  • Purification (Critical Step) : Remove excess TCEP completely using a desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with Conjugation Buffer (PBS, 1 mM EDTA, pH 7.0).

    • Causality: TCEP reacts with maleimides to form stable ylene adducts, which will entirely consume your maleimide reagent if not removed[3].

  • Conjugation : Add 5-10 molar equivalents of the maleimide-functionalized payload to the reduced protein. Incubate for 1 hour at room temperature.

    • Causality: Maintaining the pH strictly at 7.0 ensures the thiolate anion is reactive while keeping primary amines (lysines) protonated, preventing off-target cross-linking[1].

  • Quenching : Add a 10-fold excess of N-acetylcysteine for 15 minutes to quench unreacted maleimides, followed by final size-exclusion purification.

Protocol B: Benzenamine, 4-(ethenylsulfonyl)- Conjugation
  • Reduction : Reduce protein disulfides using 10 molar equivalents of DTT or TCEP for 2 hours at 37°C.

  • Purification : Remove the reducing agent via a desalting column pre-equilibrated with a slightly basic Conjugation Buffer (50 mM HEPES, 1 mM EDTA, pH 8.0).

    • Causality: Like maleimides, vinyl sulfones are highly reactive toward TCEP and will form non-productive sulfone adducts if the reductant is present[3].

  • Conjugation : Add 10-20 molar equivalents of benzenamine, 4-(ethenylsulfonyl)-. Incubate for 4 to 12 hours at room temperature.

    • Causality: The pH is elevated to 8.0 to increase the concentration of the highly nucleophilic thiolate anion. This compensates for the inherently slower reaction kinetics of the vinyl sulfone moiety compared to maleimide[1].

  • Orthogonal Functionalization (Optional) : The exposed aniline group on the newly formed conjugate can now be reacted with an NHS-ester functionalized payload at pH 7.2-7.5.

  • Quenching & Purification : Quench the reaction with free cysteine or β-mercaptoethanol, and purify the final conjugate via size-exclusion chromatography.

References

  • Source: nih.
  • Source: bath.ac.
  • Source: creativepegworks.

Sources

Comparative

Comparative Reactivity Guide: 4-Aminophenyl Vinyl Sulfone vs. Acrylamides in Covalent Drug Design

Targeted covalent inhibitors (TCIs) have revolutionized modern pharmacology, combining high biochemical potency with prolonged duration of action. The successful design of a TCI hinges on the delicate balance between the...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted covalent inhibitors (TCIs) have revolutionized modern pharmacology, combining high biochemical potency with prolonged duration of action. The successful design of a TCI hinges on the delicate balance between the warhead's inherent electrophilicity and the recognition scaffold's non-covalent binding affinity. While acrylamides have historically dominated the clinical landscape (e.g., Osimertinib, Ibrutinib), the demand for targeting less nucleophilic residues—such as non-catalytic cysteines and lysines—has driven the adoption of more reactive Michael acceptors.

This guide objectively compares the reactivity profiles of benzenamine, 4-(ethenylsulfonyl)- (commonly known as 4-aminophenyl vinyl sulfone) and standard acrylamides , providing mechanistic insights and validated experimental protocols for kinetic evaluation.

Mechanistic Causality: Electronic Tuning of Michael Acceptors

Both acrylamides and vinyl sulfones react with biological nucleophiles via a thiol-Michael addition. However, their kinetic profiles diverge significantly due to the fundamental electronic properties of their activating groups.

  • Acrylamides : The α,β -unsaturated amide relies on the electron-withdrawing nature of the carbonyl group. The resulting enolate intermediate formed during nucleophilic attack is only moderately stable, leading to slower, highly controlled reaction kinetics. This makes acrylamides ideal for targeting highly reactive, well-positioned catalytic cysteines while minimizing off-target toxicity and premature glutathione (GSH) depletion 1.

  • 4-Aminophenyl Vinyl Sulfone : The sulfonyl group is a profoundly strong electron-withdrawing group (EWG). Sulfur's high polarizability and inductive effects stabilize the α -carbanion intermediate far more effectively than a carbonyl group 2. Consequently, terminal vinyl sulfones are generally >400-fold more reactive than internal vinyl sulfones and significantly more reactive than structurally related acrylamides 1.

The Bifunctional Advantage: Crucially, benzenamine, 4-(ethenylsulfonyl)- serves as a bifunctional synthon. The 4-amino group provides a synthetic vector for coupling to a target-recognition scaffold (e.g., via amide bond formation). Once coupled, the resulting amide's electron-donating resonance subtly tempers the extreme reactivity of the naked sulfone. This allows medicinal chemists to tune the warhead to prevent promiscuous binding while maintaining sufficient electrophilicity to target challenging residues like lysine 3.

Mechanism Target Target Protein (Cys/Lys Nucleophile) Reversible Reversible Binding (K_i) Target->Reversible Acrylamide Acrylamide Warhead (Moderate Electrophile) Acrylamide->Reversible VinylSulfone Vinyl Sulfone Warhead (Strong Electrophile) VinylSulfone->Reversible Enolate Enolate Intermediate (Less Stable) Reversible->Enolate Thiol Attack Carbanion alpha-Carbanion (Sulfur-Stabilized) Reversible->Carbanion Thiol Attack Covalent1 Covalent Adduct (Slower Kinetics) Enolate->Covalent1 Protonation Covalent2 Covalent Adduct (Rapid Kinetics) Carbanion->Covalent2 Protonation

Logical workflow of thiol-Michael addition comparing acrylamide and vinyl sulfone warheads.

Quantitative Kinetic Comparison

The inherent reactivity of these warheads is typically benchmarked using low molecular weight thiols like glutathione (GSH) under pseudo-first-order conditions to simulate the intracellular reducing environment.

Warhead ClassActivating GroupRelative Reactivity (Thiol)Typical t1/2​ with GSH (pH 7.4)Primary Target Residues
Terminal Acrylamide CarbonylLow to Moderate> 200 minutesCatalytic Cysteines
Vinyl Sulfonamide SulfonamideModerate to High~ 4 - 10 minutesCysteines, some Lysines
Vinyl Sulfone (e.g., 4-aminophenyl) SulfonylVery High< 1 minuteNon-catalytic Cys, Lysines

Data synthesized from comparative kinetic studies of Michael acceptors 1, 4, 5.

Self-Validating Experimental Protocol: LC-MS Thiol Reactivity Assay

To objectively compare the reactivity of 4-aminophenyl vinyl sulfone and an acrylamide analog, a highly controlled kinetic assay is required. This protocol measures the pseudo-first-order rate constant ( kobs​ ) of warhead depletion.

System Self-Validation Strategy : An unreactive internal standard (e.g., a saturated alkyl sulfone) is mandatory. Causality: This ensures that the observed depletion of the warhead is strictly due to covalent adduction with GSH, rather than false positives caused by compound precipitation or non-specific adsorption to the plasticware.

Step-by-Step Methodology
  • Preparation of Stocks : Prepare 10 mM stock solutions of the electrophilic warheads (4-aminophenyl vinyl sulfone and the reference acrylamide) and the internal standard in LC-MS grade DMSO.

  • Buffer Equilibration : Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 10 mM GSH.

    • Causality: A 10-fold molar excess of GSH is used to ensure pseudo-first-order kinetics, simplifying the rate calculation. Avoid reducing agents like DTT or BME, as these will competitively react with the warheads and skew the data.

  • Reaction Initiation : In a thermomixer set to 37°C, add 10 µL of the warhead/internal standard stock to 990 µL of the GSH buffer (final warhead concentration = 100 µM). Vortex immediately.

  • Time-Course Sampling : At predefined intervals (e.g., 0, 1, 5, 10, 30, 60, 120 minutes), withdraw 50 µL aliquots.

  • Reaction Quenching : Immediately dispense the aliquot into 50 µL of cold acetonitrile containing 1% formic acid.

    • Causality: The low pH instantly protonates the thiolate anion of GSH, neutralizing its nucleophilicity and halting the Michael addition. This ensures the LC-MS snapshot is temporally accurate.

  • LC-MS Analysis : Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated salts. Inject the supernatant into a UPLC-MS system.

  • Data Processing : Plot ln([Warhead]/[Internal Standard]) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

ReactivityAssay Prep Prepare Warhead (100 µM) Thiol Add GSH (10 mM, pH 7.4) Prep->Thiol Incubate Incubate 37°C Thiol->Incubate Quench Quench (Formic Acid) Incubate->Quench Analyze LC-MS Analysis Quench->Analyze

Self-validating experimental workflow for quantifying warhead thiol-reactivity.

Conclusion & Strategic Selection

The choice between an acrylamide and a vinyl sulfone dictates the pharmacological destiny of a covalent probe. Acrylamides remain the gold standard for targeting highly nucleophilic, solvent-exposed catalytic cysteines due to their lower intrinsic reactivity, which minimizes off-target toxicity 5. Conversely, when targeting sterically hindered, non-catalytic cysteines, or less nucleophilic residues like lysine, the superior electrophilicity of the vinyl sulfone—driven by the profound inductive stabilization of the α -carbanion—becomes an indispensable tool for the drug developer 3.

References

  • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy URL
  • Title: Vinyl Sulfones Source: Enamine URL
  • Title: Evaluation of a Covalent Library of Diverse Warheads (CovLib)
  • Title: On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor Source: NIH PubMed Central URL
  • Title: A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione Source: MDPI URL

Sources

Validation

Mass Spectrometry Validation of Benzenamine, 4-(ethenylsulfonyl)- Protein Adducts: A Comparison Guide

Introduction & Mechanistic Context Benzenamine, 4-(ethenylsulfonyl)-, universally referred to as 4-aminophenyl vinyl sulfone (4-APVS) , is a highly reactive yet tunable Michael acceptor. In the realms of covalent drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Benzenamine, 4-(ethenylsulfonyl)-, universally referred to as 4-aminophenyl vinyl sulfone (4-APVS) , is a highly reactive yet tunable Michael acceptor. In the realms of covalent drug discovery and activity-based protein profiling (ABPP), the vinyl sulfone warhead is prized for its ability to form irreversible thioether bonds with nucleophilic amino acids—predominantly the thiolate anion of cysteine .

As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks of covalent inhibitor development. Validating these protein adducts via mass spectrometry (MS) is not merely a box-checking exercise; it is the definitive proof of target engagement, binding stoichiometry, and site-specificity.

In this guide, we will objectively compare the analytical performance of the 4-APVS warhead against alternative electrophiles, evaluate the two primary MS validation workflows, and provide field-proven, self-validating experimental protocols.

Covalent Warhead Comparison: Vinyl Sulfones vs. Alternatives

Before executing MS workflows, it is critical to understand how the 4-APVS warhead behaves analytically compared to alternative electrophiles. The chemical stability of the covalent adduct directly dictates its survival during MS/MS gas-phase fragmentation (e.g., Higher-energy Collisional Dissociation [HCD]).

Table 1: Comparison of Covalent Warheads for MS Analysis

Warhead TypePrimary Target ResidueAdduct Stability (MS/MS)ReversibilityMS Analytical Challenge
Vinyl Sulfone (4-APVS) Cysteine (Histidine secondary)Extremely High IrreversibleHigh stability allows for harsh HCD fragmentation without losing the modification, making spectral interpretation straightforward .
Acrylamide CysteineHighIrreversibleCan occasionally undergo neutral loss during gas-phase fragmentation, complicating automated search algorithms.
Cyanoacrylamide CysteineLow to ModerateReversibleProne to retro-Michael addition during sample preparation and ionization, requiring specialized cold-MS techniques.
Chloroacetamide Cysteine / LysineVery HighIrreversibleHyper-reactive; frequently leads to off-target, artifactual labeling of non-target residues during sample digestion.

Comparison of Analytical Workflows

To rigorously validate a 4-APVS protein adduct, we employ a two-tiered mass spectrometry approach. Relying on only one method introduces severe analytical blind spots.

Table 2: Intact MS vs. Bottom-Up Peptide Mapping

ParameterIntact Mass Analysis (Top-Down)Bottom-Up Peptide Mapping
Primary Objective Determine binding stoichiometry and total target engagement.Map the exact site of modification (amino acid resolution).
Mass Shift Monitored +183.035 Da (per adduct) on the whole protein envelope.+183.035 Da on specific cysteine-containing peptides.
Speed & Throughput High (Minutes per sample).Low (Hours to days due to digestion and LC gradients).
Causality of Failure Buffer salts causing ion suppression; incomplete desolvation.Disulfide scrambling; artifactual labeling during denaturation.

Quantitative Mass Spectrometry Parameters

To successfully program your MS acquisition and database search algorithms, the following quantitative parameters must be strictly defined.

Table 3: Quantitative MS Parameters for 4-APVS Validation

ParameterValueAnalytical Significance
4-APVS Monoisotopic Mass Shift +183.0354 DaThe exact mass added to the target residue upon covalent binding (Formula: C8H9NO2S).
Iodoacetamide (IAA) Mass Shift +57.0215 DaUsed as a static modification to differentiate unreacted cysteines from 4-APVS modified cysteines.
DTT Quenching Adduct +337.0476 DaMass of 4-APVS bound to Dithiothreitol; monitored in the flow-through to confirm successful reaction quenching.
Optimal HCD Collision Energy 28 - 32 NCEProvides optimal peptide backbone fragmentation (b- and y-ions) without cleaving the stable thioether bond.

Experimental Methodologies: Self-Validating Protocols

To ensure the highest level of scientific trustworthiness, every protocol must be a self-validating system. This means incorporating intrinsic controls that prove the observed +183.035 Da mass shift is a biologically relevant active-site modification, not a sample preparation artifact.

Workflow N1 1. Native Incubation (Protein + 4-APVS) N2 2. Quench & Denature (DTT + Urea) N1->N2 N3 3. Alkylation (Iodoacetamide) N2->N3 N4 4. Proteolysis (Trypsin/GluC) N3->N4 N5 5. LC-MS/MS (HCD Fragmentation) N4->N5 N6 6. Spectral Analysis (+183.03 Da Shift) N5->N6

Caption: Workflow for LC-MS/MS validation of 4-APVS covalent protein adducts.

Protocol 1: Intact Mass Spectrometry (Stoichiometry Validation)
  • Native Incubation: Incubate the purified target protein (10 µM) with a 5-fold molar excess of 4-APVS in a physiological buffer (pH 7.4) for 1 hour at 37°C.

    • Causality: The pH is strictly maintained at 7.4 to ensure the active-site cysteine is in its reactive thiolate form, while preventing the protonation of the aniline amine, which could alter compound solubility.

  • Negative Control Generation (Self-Validation): In parallel, denature a separate aliquot of the protein by boiling in 8M Urea prior to adding 4-APVS.

    • Causality: If the denatured control shows labeling but the native protein does not, the reaction is non-specific. True mechanism-based probes require the intact 3D architecture of the active site to correctly orient the vinyl sulfone .

  • Desalting & LC-MS Acquisition: Pass the samples through a C4 solid-phase extraction (SPE) column to remove unreacted 4-APVS and buffer salts. Elute into the mass spectrometer using a steep acetonitrile gradient with 0.1% Formic Acid.

    • Causality: Formic acid denatures the protein and provides the protons necessary for efficient electrospray ionization (ESI), yielding a robust, high-intensity charge-state envelope.

  • Spectral Deconvolution: Use deconvolution algorithms (e.g., ReSpect or MaxEnt1) to convert the m/z envelope to a zero-charge mass. Confirm the presence of the +183.035 Da mass shift.

Mechanism Target Target Protein (Free Cys-SH) Reaction Nucleophilic Attack (pH 7.4 - 8.0) Target->Reaction Warhead 4-APVS Warhead (Michael Acceptor) Warhead->Reaction Adduct Thioether Adduct (Irreversible) Reaction->Adduct Detection MS/MS Detection (Stable Linkage) Adduct->Detection

Caption: Mechanistic pathway of 4-APVS Michael addition and MS detection.

Protocol 2: Bottom-Up Peptide Mapping (Site-of-Modification)
  • Quenching: Terminate the native incubation by adding 10 mM Dithiothreitol (DTT).

    • Causality: DTT contains highly nucleophilic thiols that rapidly scavenge unreacted 4-APVS. This prevents the warhead from artifactually labeling buried cysteines that become exposed during the subsequent unfolding step.

  • Denaturation & Alkylation: Denature the protein in 8M Urea and alkylate all remaining free cysteines with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes.

    • Causality: IAA caps unreacted cysteines with a carbamidomethyl group (+57.021 Da). This locks the disulfide state and allows the database search algorithm to easily differentiate between a native free cysteine (+57.021 Da) and the 4-APVS modified active-site cysteine (+183.035 Da).

  • Proteolytic Digestion: Dilute the Urea concentration to <1M and add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

    • Causality: Trypsin cleaves specifically at the C-terminus of Arginine and Lysine, generating peptides of ideal length (7-20 amino acids) for optimal MS/MS sequencing.

  • LC-MS/MS Analysis: Analyze the digested peptides using a high-resolution Orbitrap mass spectrometer. Utilize HCD fragmentation.

    • Causality: Because the vinyl sulfone thioether bond is exceptionally stable, HCD can be used to thoroughly fragment the peptide backbone into b- and y-ions without breaking the adduct linkage. This ensures the +183.035 Da mass shift remains attached to the specific modified amino acid residue in the resulting MS/MS spectrum, providing unequivocal proof of the modification site.

References

  • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

  • Title: Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases Source: National Institutes of Health (NIH) PubMed Central URL: [Link]

  • Title: Specific and Covalent Targeting of Conjugating and Deconjugating Enzymes of Ubiquitin-Like Proteins Source: National Institutes of Health (NIH) PubMed Central URL: [Link]

Comparative

In Vitro Assay Validation Using 4-(Ethenylsulfonyl)aniline Probes: A Comparative Guide to Covalent Warheads

As the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics expands, the selection of the correct electrophilic warhead is the most critical determinant of assay success. Benzenamine, 4-(ethenylsulfonyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics expands, the selection of the correct electrophilic warhead is the most critical determinant of assay success. Benzenamine, 4-(ethenylsulfonyl)- , more commonly known as 4-(vinylsulfonyl)aniline (4-VSA) , has emerged as a highly versatile building block for designing cysteine-reactive probes[1].

In my experience as an Application Scientist, assay failures rarely stem from the biological target itself; they usually arise from a mismatch between the probe’s intrinsic reactivity and the assay’s temporal or buffer conditions. This guide objectively compares 4-VSA against traditional alternative warheads (acrylamides, chloroacetamides, and maleimides) and provides self-validating in vitro protocols to ensure rigorous experimental design.

The Chemical Rationale: Why Vinyl Sulfones?

Electrophilic probes target nucleophilic amino acids—predominantly the highly polarizable thiolate of cysteine residues[2]. The reaction pathway for 4-VSA relies on a Michael addition , where the electron-withdrawing sulfone group activates the adjacent vinyl group, allowing it to be attacked by a cysteine thiolate to form a stable, irreversible thioether bond[3].

The causality behind choosing 4-VSA over other warheads lies in its "Goldilocks" reactivity profile .

  • Against Maleimides: While maleimides react almost instantaneously with thiols, the resulting thiosuccinimide adduct is prone to retro-Michael reactions (reversibility) and hydrolytic ring-opening in aqueous buffers over time. Vinyl sulfones, conversely, form strictly irreversible adducts that are highly stable under physiological conditions[4].

  • Against Acrylamides: Unactivated acrylamides possess very low intrinsic reactivity. They typically require a strong non-covalent binding event (a recognition scaffold) to drive the local concentration high enough for a reaction to occur[4]. 4-VSA is sufficiently reactive to label accessible cysteines without requiring a high-affinity binding pocket, making it superior for unbiased Activity-Based Protein Profiling (ABPP)[3].

  • Synthetic Versatility: The aniline ( NH2​ ) group on 4-VSA provides an ideal synthetic handle. It can be easily derivatized into an amide to attach fluorophores, biotin tags, or cyclooctyne motifs for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC)[5].

Logic HighReac High Reactivity (Maleimide, IAA) OffTarget High Off-Target Potential HighReac->OffTarget Risks ModReac Moderate Reactivity (Vinyl Sulfone, 4-VSA) HighSelect High Cysteine Selectivity ModReac->HighSelect Balances LowReac Low Reactivity (Acrylamide) TCI Requires Target Binding Affinity LowReac->TCI Demands

Fig 1. Logical trade-off between electrophilic warhead reactivity and target selectivity.

Objective Performance Comparison

To rationally design your assay, you must understand how 4-VSA stacks up against alternative warheads. The table below summarizes quantitative and qualitative data derived from comparative reactivity analyses[4],[2],[6].

Property4-VSA (Vinyl Sulfone)AcrylamideChloroacetamideMaleimide
Intrinsic Reactivity ( t1/2​ GSH) Moderate (~10–30 h)Low (>50 h)Moderate-High (~3–6 h)Very High (<0.1 h)
Cysteine Selectivity ExcellentExcellentGood (Risk of Lys/His cross-reactivity)Moderate (High off-target risk)
Adduct Stability Strictly IrreversibleIrreversibleIrreversibleReversible (Retro-Michael)
Hydrolytic Stability HighHighHighLow (Prone to ring opening)
Primary Assay Utility ABPP, BioconjugationTargeted Covalent InhibitorsBroad Proteome ProfilingRapid in vitro labeling

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. This means incorporating internal controls that definitively prove the observed signal is a direct result of the intended chemical mechanism, rather than an artifact.

Protocol 1: Intrinsic Reactivity Assessment (GSH Half-Life Assay)

Before introducing a 4-VSA-derived probe into a complex biological matrix, its intrinsic reactivity must be validated. We use Glutathione (GSH) rather than free cysteine because GSH better mimics the steric hindrance and microenvironment of cellular thiols[6].

Self-Validation Mechanism: By running a parallel vehicle control (DMSO) and an highly reactive positive control (Iodoacetamide), we validate that the depletion of GSH is strictly probe-dependent.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 4-VSA probe in LC-MS grade DMSO. Prepare a 1 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix the probe and GSH to achieve a final concentration of 100 µM probe and 100 µM GSH (1:1 stoichiometry) in the buffer.

  • Incubation: Incubate the reaction mixture at 37°C in a thermomixer (500 rpm).

  • Sampling: At specific time intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquot by adding 50 µL of 1% Formic Acid in Acetonitrile to protonate the thiolate and halt the Michael addition.

  • Quantification: Analyze the samples via LC-MS/MS. Monitor the depletion of the parent probe peak and the appearance of the probe-GSH adduct mass.

  • Data Analysis: Plot the natural log of remaining probe concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​ ).

Protocol 2: Chemoproteomic Labeling & In-Gel Fluorescence

Once intrinsic reactivity is confirmed, the probe's performance in a complex proteome is evaluated. Here, we assume the 4-VSA aniline group has been derivatized with an alkyne tag to allow for downstream click chemistry[5].

Self-Validation Mechanism: This protocol utilizes a "competition block" system. By pre-incubating one lysate aliquot with a high concentration of Iodoacetamide (IAA), all reactive cysteines are irreversibly alkylated. If the 4-VSA probe is truly cysteine-selective, the IAA-blocked lane will show zero fluorescence. Any residual signal indicates non-cysteine off-target binding.

Workflow A 1. Probe Incubation (4-VSA + Proteome) B 2. Click Chemistry (Azide-Fluorophore) A->B C 3. SDS-PAGE Separation B->C D 4. In-Gel Fluorescence Detection C->D

Fig 2. Chemoproteomic workflow for validating 4-VSA probe labeling via in-gel fluorescence.

Step-by-Step Methodology:

  • Lysate Preparation: Extract cellular proteins using a mild, amine-free lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40). Ensure the buffer is strictly free of reducing agents like DTT or β -mercaptoethanol, which will react with the vinyl sulfone warhead. Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Negative Control Block (Validation Step): Split the lysate into two 50 µL aliquots. To Aliquot A (Control), add IAA to a final concentration of 10 mM and incubate for 30 minutes at room temperature in the dark. To Aliquot B (Test), add an equivalent volume of DMSO.

  • Probe Labeling: Add the alkyne-derivatized 4-VSA probe to both aliquots to a final concentration of 10 µM. Incubate for 2 hours at 37°C.

  • Click Chemistry (SPAAC or CuAAC): Add a freshly prepared click mixture containing an Azide-Fluorophore (e.g., Cyanine5-Azide, 50 µM), CuSO4​ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature[7].

  • Protein Precipitation: Add 4 volumes of ice-cold acetone to precipitate the proteins and wash away unreacted fluorophores. Centrifuge at 15,000 x g for 10 minutes. Wash the pellet twice with cold methanol.

  • Separation and Detection: Resuspend the pellet in 1X SDS loading buffer (without reducing agents initially, to preserve adducts if analyzing reversibility, though vinyl sulfones are stable to reduction). Boil for 5 minutes, resolve via SDS-PAGE, and image the gel using a fluorescence scanner (e.g., Typhoon) in the Cy5 channel.

By meticulously comparing the test lane against the IAA-blocked lane, researchers can definitively validate the cysteine-specific engagement of their 4-VSA probes before advancing to costly in vivo models or mass spectrometry-based proteomics.

References

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis JACS Au - ACS Publications URL:[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors Eötvös Loránd University (ELTE) / Elsevier URL:[Link]

  • Comparative reactivity analysis of small-molecule thiol surrogates ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BENZENAMINE,4-(ETHENYLSULFONYL)-
Reactant of Route 2
Reactant of Route 2
BENZENAMINE,4-(ETHENYLSULFONYL)-
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